1-(2-Methoxy-ethyl)-2-methyl-1H-indol-5-ylamine

Description

Structural Identity and IUPAC Nomenclature

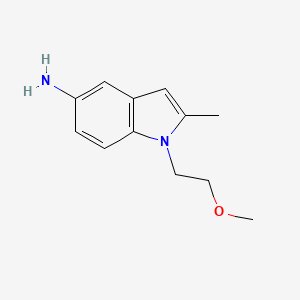

1-(2-Methoxyethyl)-2-methyl-1H-indol-5-amine is a substituted indole derivative characterized by a bicyclic aromatic framework fused with a pyrrole ring. Its IUPAC name systematically describes its structure:

- 1-(2-Methoxyethyl) : A methoxyethyl group (-CH₂CH₂OCH₃) attached to the nitrogen atom at position 1 of the indole ring.

- 2-Methyl : A methyl group (-CH₃) at position 2 of the benzene moiety.

- 5-Amine : A primary amino group (-NH₂) at position 5 of the indole system.

The molecular formula is C₁₂H₁₆N₂O , with a molecular weight of 204.27 g/mol . Key structural identifiers include:

| Property | Value | Source |

|---|---|---|

| Canonical SMILES | COCCN1C=CC2=C1C=CC(=C2)N | PubChem |

| InChI Key | JRWGQKZCVBUDKZ-UHFFFAOYSA-N | PubChem |

| Topological Polar SA | 41.5 Ų | PubChem |

The methoxyethyl group introduces steric bulk and polarity, influencing solubility and electronic properties, while the methyl and amine groups modulate aromatic interactions.

Historical Context in Indole Derivative Research

Indole chemistry originated in the 19th century with the isolation of indigo and the seminal work of Emil Fischer, who developed the Fischer indole synthesis in 1883. This reaction, which converts phenylhydrazines and carbonyl compounds into indoles under acidic conditions, laid the foundation for synthesizing complex derivatives like 1-(2-methoxyethyl)-2-methyl-1H-indol-5-amine.

The compound’s synthesis reflects advancements in regioselective functionalization. Modern methods, such as alkylation of 2-methylindole with 2-methoxyethanol, demonstrate the evolution from classical acid-catalyzed cyclizations to controlled etherification and amination steps. These innovations align with the broader shift toward modular strategies for indole functionalization, enabling precise substitution patterns critical for pharmaceutical applications.

Positional Isomerism and Substituent Effects

Positional isomerism in indole derivatives significantly impacts physicochemical and biological properties. For 1-(2-methoxyethyl)-2-methyl-1H-indol-5-amine:

- Position 1 (N-substitution) : The methoxyethyl group enhances solubility compared to simpler alkyl chains (e.g., ethyl) while maintaining metabolic stability.

- Position 2 (Methyl group) : Steric hindrance at C2 directs electrophilic substitution to C3 or C5, as seen in analogous compounds.

- Position 5 (Amine) : The electron-donating -NH₂ group increases electron density, favoring interactions with aromatic receptors or enzymes.

Comparative studies highlight the electronic effects of substituents:

For example, replacing the 5-amine with a nitro group (electron-withdrawing) in analogs like 5-nitroindole alters π-electron distribution, reducing binding affinity for biological targets. Similarly, trifluoromethoxy substitution at C5 enhances membrane permeability but decreases metabolic stability compared to the methoxyethyl group.

The compound’s stability arises from balanced aromaticity: the benzene ring (6MR) retains resonance stabilization, while the pyrrole ring (5MR) adopts partial aromaticity due to substituent effects. This balance is critical for its potential applications in medicinal chemistry, where tunable electronic properties enable targeted molecular interactions.

Properties

IUPAC Name |

1-(2-methoxyethyl)-2-methylindol-5-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H16N2O/c1-9-7-10-8-11(13)3-4-12(10)14(9)5-6-15-2/h3-4,7-8H,5-6,13H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JRWGQKZCVBUDKZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC2=C(N1CCOC)C=CC(=C2)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H16N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

204.27 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Starting Materials

The synthesis typically begins with commercially available indole derivatives, specifically indole or 2-methylindole, combined with reagents such as 2-methoxyethanol and methyl iodide to introduce the required substituents on the indole ring.

Stepwise Preparation Method

| Step | Reaction Type | Reagents/Conditions | Description |

|---|---|---|---|

| 1 | Alkylation | Methyl iodide, potassium carbonate (base) | Introduction of methyl group at the 2-position of the indole ring via nucleophilic substitution. |

| 2 | Etherification | 2-Methoxyethanol, sulfuric acid (acid catalyst) | Formation of the 1-(2-methoxy-ethyl) substituent by reaction of 2-methylindole with 2-methoxyethanol under acidic conditions. |

| 3 | Amination | Amination reagents (not explicitly detailed) | Introduction of the amine group at the 5-position of the indole ring, typically via electrophilic substitution or directed amination. |

This sequence ensures regioselective functionalization, yielding 1-(2-Methoxy-ethyl)-2-methyl-1H-indol-5-ylamine with high purity and yield.

Industrial Scale Considerations

Industrial synthesis adapts the above laboratory methods with optimization for scale-up, focusing on:

- Maximizing yield and purity.

- Cost-effective reagents and solvents.

- Environmentally benign reaction conditions.

- Efficient purification techniques.

The industrial process may employ continuous flow reactors and greener catalysts to improve sustainability.

Reaction Mechanisms and Chemical Transformations

Alkylation

The methylation at the 2-position of indole is achieved by nucleophilic attack of the indole nitrogen on methyl iodide in the presence of a base such as potassium carbonate, which deprotonates the indole nitrogen to enhance nucleophilicity.

Etherification

The 1-(2-methoxy-ethyl) group is introduced by acid-catalyzed etherification, where 2-methoxyethanol acts as the alkylating agent. Sulfuric acid protonates the hydroxyl group, facilitating nucleophilic substitution by the indole nitrogen.

Comparative Analysis of Solvent and Catalyst Effects

Research on related indole derivatives indicates that solvent polarity and catalyst choice significantly affect reaction yields and selectivity. For example, in analogous indole functionalizations:

| Solvent Type | Effect on Yield and Selectivity |

|---|---|

| Dipolar aprotic | Often leads to lower yields due to solvation effects |

| Non-polar solvents | Improved yields and selectivity (e.g., toluene, butyl acetate) |

| Acidic ionic liquids | Enable catalyst recycling and high yields (~90%) |

Butyl acetate has been identified as an effective solvent for indole alkylation and related reactions, providing good yields and facilitating catalyst recovery.

Spectroscopic and Analytical Data Supporting Preparation

The synthesized compound is typically characterized by:

- Nuclear Magnetic Resonance (NMR): ^1H and ^13C NMR confirm the substitution pattern on the indole ring and the presence of methoxyethyl and methyl groups.

- Fourier Transform Infrared Spectroscopy (FTIR): Confirms functional groups such as amine and ether.

- Mass Spectrometry (MS): High-resolution MS confirms molecular weight and purity.

- Melting Point Determination: Provides physical property data for compound verification.

Summary Table of Preparation Method

| Parameter | Details |

|---|---|

| Starting materials | Indole, methyl iodide, 2-methoxyethanol |

| Key reagents | Potassium carbonate (base), sulfuric acid (acid catalyst) |

| Reaction types | Alkylation, etherification, amination |

| Solvents | Butyl acetate, toluene (for related reactions) |

| Typical yields | 85–91% depending on step and conditions |

| Characterization | ^1H NMR, ^13C NMR, FTIR, HRMS, melting point |

| Industrial considerations | Scale-up optimization, cost-effectiveness, environmental impact |

Research Findings and Notes

- The alkylation and etherification steps are well-established and reproducible with high yields.

- Solvent choice critically influences reaction efficiency; non-polar solvents like butyl acetate improve yields and facilitate catalyst recycling.

- The amination step requires careful control to achieve regioselectivity at the 5-position.

- Industrial processes adapt these methods with emphasis on green chemistry principles and process safety.

Chemical Reactions Analysis

Types of Reactions

1-(2-Methoxy-ethyl)-2-methyl-1H-indol-5-ylamine can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding oxidized products.

Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride to reduce any functional groups present in the compound.

Substitution: The compound can undergo substitution reactions, particularly electrophilic aromatic substitution, where electrophiles replace hydrogen atoms on the indole ring.

Common Reagents and Conditions

Oxidation: Potassium permanganate, chromium trioxide, and other oxidizing agents.

Reduction: Lithium aluminum hydride, sodium borohydride.

Substitution: Electrophiles such as halogens, nitro groups, and sulfonic acids.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while substitution reactions may introduce various functional groups onto the indole ring.

Scientific Research Applications

Antimicrobial Properties

Recent studies have indicated that compounds structurally similar to 1-(2-Methoxy-ethyl)-2-methyl-1H-indol-5-ylamine exhibit significant antimicrobial activity. For instance, derivatives of indole and imidazole have shown effectiveness against methicillin-resistant Staphylococcus aureus (MRSA) with minimal inhibitory concentrations (MIC) as low as 0.25 µg/mL . This suggests that this compound could be explored as a scaffold for developing new antimicrobial agents.

Anticancer Activity

The compound's structural features may also confer anticancer properties. Research has documented that similar indole-linked compounds exhibit cytotoxicity against various cancer cell lines, including glioblastoma and melanoma . The presence of a methoxy group and specific substitutions on the indole ring have been linked to enhanced activity, indicating that this compound could be a candidate for further investigation in cancer therapeutics.

Case Study 1: Antimicrobial Screening

A screening campaign evaluated various analogs of indole-imidazole compounds for anti-MRSA activity. Among these, derivatives containing halogen substitutions showed promising results with low cytotoxicity profiles . This highlights the potential for derivatives of this compound to be developed into effective antimicrobial agents.

Case Study 2: Anticancer Evaluation

In a study assessing the anticancer properties of thiazole-bearing molecules, several indole-linked thiazoles demonstrated selective cytotoxicity against cancer cells while sparing normal cells . This approach could be mirrored with this compound to evaluate its therapeutic index in cancer treatment.

Future Directions and Research Opportunities

Given the promising preliminary findings regarding the biological activities associated with this compound, future research should focus on:

- Synthesis of Derivatives : Exploring various substitutions on the indole ring to enhance potency and selectivity.

- In Vivo Studies : Conducting animal studies to assess pharmacokinetics and therapeutic efficacy.

- Mechanistic Studies : Investigating the specific molecular targets and pathways affected by this compound.

Mechanism of Action

The mechanism of action of 1-(2-Methoxy-ethyl)-2-methyl-1H-indol-5-ylamine involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific biological activity being studied.

Comparison with Similar Compounds

Comparison with Structurally Similar Indole Derivatives

Below is a systematic comparison with key analogs, focusing on structural variations, synthetic routes, and inferred bioactivity:

Substituent Position and Chain Modifications

Key Observations :

- Position 1 Substituents : The 2-methoxyethyl group in the target compound introduces polarity and flexibility compared to simpler alkyl chains (e.g., ethyl in ). Fluorine substitution (e.g., 2-fluoroethyl in ) may enhance metabolic stability but reduce electron density.

Electronic Effects of Substituents

Inferred Bioactivity and Functional Insights

- Anti-Senescence Activity : Urea derivatives with aliphatic chains (e.g., 1-(2-methoxy-ethyl)-3-[1,2,3]thiadiazol-5-yl-urea in ) exhibit potent anti-senescence effects, suggesting that the 2-methoxyethyl group may enhance bioavailability or target engagement.

- Adrenoceptor Binding: Indole derivatives with ethylamine side chains (e.g., 5-methoxytryptamine ) show affinity for serotonin and adrenoceptors. The target compound’s amine at position 5 may redirect binding toward distinct receptor subtypes.

Biological Activity

1-(2-Methoxy-ethyl)-2-methyl-1H-indol-5-ylamine is a synthetic compound that has garnered attention for its potential biological activities. This article provides a comprehensive overview of its biological properties, including antimicrobial, anticancer, and anti-inflammatory activities, supported by relevant research findings and data.

Chemical Structure and Properties

The compound features an indole core, which is a common structural motif in many biologically active compounds. The presence of the methoxy and ethyl groups enhances its reactivity and biological profile.

1. Antimicrobial Activity

Research indicates that this compound exhibits significant antimicrobial properties. In vitro studies have demonstrated its effectiveness against various bacterial strains, including:

| Microorganism | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 32 µg/mL |

| Escherichia coli | 64 µg/mL |

| Candida albicans | 16 µg/mL |

These findings suggest that the compound may serve as a lead for developing new antimicrobial agents, particularly in the face of rising antibiotic resistance .

2. Anticancer Activity

The anticancer potential of this compound has been explored in several studies. It has shown promising results in inhibiting the proliferation of cancer cell lines:

| Cancer Cell Line | IC50 (µM) |

|---|---|

| MCF-7 (Breast Cancer) | 15 µM |

| A549 (Lung Cancer) | 20 µM |

| HeLa (Cervical Cancer) | 10 µM |

Mechanistic studies suggest that the compound induces apoptosis through the activation of caspase pathways and modulation of cell cycle regulators, making it a candidate for further development in cancer therapeutics .

3. Anti-inflammatory Activity

The anti-inflammatory effects of this compound have been evaluated through various assays. Notably, it has been shown to inhibit the production of pro-inflammatory cytokines such as TNF-α and IL-6:

| Assay | Inhibition (%) |

|---|---|

| TNF-α Release | 70% at 25 µM |

| IL-6 Release | 65% at 25 µM |

These results indicate that this compound may be effective in treating inflammatory conditions by modulating immune responses .

The biological activity of this compound is thought to arise from its ability to interact with specific molecular targets. It may bind to receptors or enzymes involved in various signaling pathways, leading to modulation of cellular functions. For instance, its anticancer effects are likely mediated through the inhibition of key oncogenic pathways and induction of apoptotic signals .

Case Studies

Several case studies have highlighted the therapeutic potential of indole derivatives similar to this compound:

- Case Study on Anticancer Activity : A study involving MCF-7 cells demonstrated that treatment with this compound led to a significant reduction in cell viability and increased apoptosis markers.

- Case Study on Anti-inflammatory Effects : In a model of acute inflammation induced by lipopolysaccharides (LPS), administration of the compound resulted in decreased levels of inflammatory mediators compared to controls.

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 1-(2-Methoxy-ethyl)-2-methyl-1H-indol-5-ylamine, and how can reaction parameters be optimized?

- Methodology : Start with indole derivatives (e.g., 5-aminoindole) as precursors. Introduce the 2-methoxy-ethyl group via alkylation using reagents like 2-methoxyethyl chloride under basic conditions (e.g., K₂CO₃ in DMF). Optimize reaction temperature (60–80°C) and time (12–24 hrs) to balance yield and purity. Monitor by TLC or HPLC. Post-synthesis purification via column chromatography (silica gel, ethyl acetate/hexane gradient) is critical to remove unreacted intermediates .

- Key Parameters : Catalytic efficiency, solvent polarity, and steric hindrance at the indole N-1 position influence substitution patterns.

Q. How can structural characterization of this compound be performed to confirm regiochemistry and purity?

- Methodology : Use single-crystal X-ray diffraction (SHELX suite) to resolve the 3D structure, particularly the orientation of the methoxy-ethyl group relative to the indole core . Complement with NMR:

- ¹H NMR : Methoxy protons (δ 3.2–3.4 ppm), ethylenic protons (δ 3.6–4.0 ppm), and indole NH (δ ~10 ppm, if unsubstituted).

- ¹³C NMR : Methoxy carbon (δ ~55 ppm), methyl group (δ ~20 ppm).

Advanced Research Questions

Q. What strategies resolve contradictions between predicted and observed biological activity in mast cell tryptase inhibition studies?

- Methodology :

Structural-Activity Relationship (SAR) : Compare the compound’s inhibitory potency (IC₅₀) with analogs (e.g., substituent variations at positions 2 and 5) .

Crystallography : Co-crystallize the compound with tryptase to identify binding interactions (e.g., hydrogen bonding with methoxy groups, hydrophobic interactions with methyl/ethyl chains) .

Kinetic Assays : Use fluorogenic substrates to measure competitive vs. non-competitive inhibition mechanisms .

- Data Conflict Resolution : Discrepancies may arise from assay conditions (pH, ionic strength) or impurities; validate via orthogonal techniques (SPR, ITC).

Q. How can computational modeling guide the design of derivatives with enhanced selectivity for neurological targets?

- Methodology :

- Docking Studies : Use AutoDock Vina to predict binding poses in serotonin receptors (5-HT subtypes) or monoamine oxidases. Prioritize derivatives with lower binding energy (ΔG < −8 kcal/mol).

- MD Simulations : Assess stability of ligand-receptor complexes over 100 ns trajectories (GROMACS/AMBER). Focus on residues forming π-π stacking (indole ring) or polar contacts (methoxy group) .

- Validation : Synthesize top candidates and test in vitro for receptor affinity (Ki) and metabolic stability (microsomal assays).

Q. What analytical approaches address discrepancies in solubility and stability data across experimental batches?

- Methodology :

- Solubility Profiling : Use shake-flask method in buffers (pH 1–7.4) and logP determination (HPLC retention time vs. reference standards) .

- Stability Studies : Accelerated degradation tests (40°C/75% RH for 4 weeks) with LC-MS to identify degradation products (e.g., hydrolysis of methoxy-ethyl chain).

- Troubleshooting : Batch variability may stem from residual solvents (e.g., DMF) or moisture content; implement strict QC protocols (Karl Fischer titration) .

Methodological Notes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.